molecular formula C18H22N8O B6569957 N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide CAS No. 1021256-99-4

N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide

Cat. No.: B6569957
CAS No.: 1021256-99-4
M. Wt: 366.4 g/mol
InChI Key: QGTQGMHTADDUIJ-UHFFFAOYSA-N
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Description

N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide is a complex chemical compound with potential applications across various scientific fields. This compound's structure includes azepane, pyrazole, and pyrazine rings, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of Pyrazole Ring: : This step usually involves the cyclization of hydrazine with α, β-unsaturated carbonyl compounds.

  • Formation of Pyrazolo[3,4-d]pyrimidine Ring: : The pyrazole compound is further reacted with nitriles or amidines.

  • Substitution of Azepane Ring: : The incorporation of the azepane ring often requires nucleophilic substitution reactions with suitable electrophiles.

  • Coupling to Form Pyrazine-2-carboxamide: : The final step involves the coupling of the intermediate with pyrazine-2-carboxylic acid or its derivatives under dehydrating conditions.

Industrial Production Methods

Industrial synthesis of N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide typically scales up these reactions under controlled environments to ensure purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions with agents such as peroxides.

  • Reduction: : It can be reduced using catalytic hydrogenation.

  • Substitution: : The azepane ring allows for nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acetic acid.

  • Reduction: : Hydrogen gas with palladium on carbon.

  • Substitution: : Alkyl halides in polar aprotic solvents.

Major Products Formed

  • Oxidation: : Products include various oxidized forms of the pyrazole ring.

  • Reduction: : The hydrogenated forms of the compound.

  • Substitution: : Substituted derivatives where the azepane ring's nitrogen is modified.

Scientific Research Applications

Chemical Structure and Synthesis

The compound can be represented structurally as follows:

\text{N 2 4 azepan 1 yl 1H pyrazolo 3 4 d pyrimidin 1 yl ethyl}pyrazine-2-carboxamide}

Synthesis Methods:
The synthesis of N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide typically involves multi-step organic synthesis strategies. Key steps include:

  • Formation of the Pyrazolo Core: This involves cyclization reactions that construct the pyrazolo[3,4-d]pyrimidine framework.
  • Functionalization: Subsequent steps introduce the azepan ring and carboxamide group.
  • Purification: Techniques such as recrystallization or chromatography are employed to purify the final compound.

This compound exhibits notable biological activities:

Mechanism of Action:
The compound primarily interacts with specific molecular targets, such as kinases involved in cellular signaling pathways. The pyrazolo[3,4-d]pyrimidine structure is known to inhibit protein kinases that are crucial in regulating processes like cell proliferation and apoptosis.

Potential Therapeutic Applications:
Research indicates that compounds with similar structures may have applications in treating:

  • Cancer: By inhibiting kinases involved in tumor growth and metastasis.
  • Neurological Disorders: Targeting pathways associated with neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the biological efficacy of compounds related to this compound:

Study ReferenceFindings
ResearchGateInvestigated novel derivatives of pyrido[2,3-d]pyrimidines as inhibitors of protein kinase CK2, demonstrating potential anti-cancer properties.
Discussed the synthesis and characterization of a related compound with significant biological activity in oncology.
PubChemProvided insights into structural features correlating with biological activity against specific kinases implicated in inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide

  • N-{2-[4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide

Uniqueness

The azepane ring in N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide provides it with unique steric and electronic properties that differentiate it from its counterparts. This uniqueness can influence its biological activity and reactivity profile, making it a compound of significant interest in research and development.

Biological Activity

N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide is a complex chemical compound with significant potential in medicinal chemistry, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N8O
  • Molar Mass : 366.43 g/mol
  • CAS Number : 1021256-99-4

The structure includes azepane, pyrazole, and pyrazine rings, which contribute to its unique biological properties.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 activity, which plays a crucial role in regulating the cell cycle. Specifically, this inhibition affects the transition from the G1 phase to the S phase, leading to significant alterations in cell cycle progression and potential anti-cancer effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • In vitro studies have shown that related pyrazolo derivatives can inhibit cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia), demonstrating a range of biological activities including antiproliferative effects .

Other Pharmacological Activities

Besides anticancer properties, pyrazole derivatives have been associated with various pharmacological activities:

  • Antimicrobial : Exhibits activity against bacterial and fungal strains.
  • Anti-inflammatory : Some derivatives have shown significant anti-inflammatory effects in preclinical models .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against similar compounds:

Compound NameStructure FeaturesBiological Activity
N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamidePiperidine ringModerate anticancer activity
N-{2-[4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-y]}ethyl}pyrazine-2-carboxamideMorpholine ringLower anti-inflammatory effects

The azepane ring in N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-y]}ethyl}pyrazine-2-carboxamide contributes to its distinct steric and electronic properties, influencing its biological activity .

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazole derivatives:

  • Bandgar et al. (2010) reported that certain pyrazole compounds exhibited anticancer activity with inhibition rates between 61% to 73% at concentrations of 10 µM compared to standard drugs .
  • Xia et al. (2007) synthesized a series of pyrazole derivatives that inhibited growth in various cancer cell lines with GI50 values ranging from 0.04 μM to 11.4 μM .
  • Abdel-Hafez et al. (2009) explored nitric oxide-releasing pyrazole-NO hybrids with significant antibacterial and anti-inflammatory activities .

Properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O/c27-18(15-12-19-5-6-20-15)21-7-10-26-17-14(11-24-26)16(22-13-23-17)25-8-3-1-2-4-9-25/h5-6,11-13H,1-4,7-10H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTQGMHTADDUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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